molecular formula C8H7BrN2 B1292447 3-Bromo-5-methyl-1H-indazole CAS No. 40598-72-9

3-Bromo-5-methyl-1H-indazole

Cat. No.: B1292447
CAS No.: 40598-72-9
M. Wt: 211.06 g/mol
InChI Key: WCMSTEPRVSCYNM-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Biochemical Analysis

Biochemical Properties

3-Bromo-5-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response . Additionally, this compound may interact with matrix metalloproteinases (MMPs), particularly MMP-13, which plays a crucial role in cartilage degradation in osteoarthritis . These interactions highlight the potential of this compound in modulating biochemical pathways related to inflammation and tissue remodeling.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives, including this compound, have demonstrated anticancer activity by inducing apoptosis in cancer cells . This compound may also affect the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and reduce the expression of inflammatory mediators like prostaglandin E2 (PGE2) . These cellular effects suggest that this compound could be a valuable therapeutic agent for managing inflammatory diseases and cancer.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound binds to the active sites of enzymes, such as COX-2, inhibiting their catalytic activity and reducing the production of inflammatory mediators . Additionally, this compound may interact with transcription factors, modulating gene expression and influencing cellular responses . The inhibition of MMP-13 by this compound further underscores its potential in preventing cartilage degradation and promoting tissue repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound may lead to gradual degradation, potentially affecting its efficacy . Long-term studies have also indicated that this compound can modulate cellular functions, such as proliferation and differentiation, in a time-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown therapeutic potential by reducing inflammation and promoting tissue repair . Higher doses of this compound may lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing significant toxicity . These findings highlight the importance of dose optimization in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . Enzymes such as cytochrome P450s play a crucial role in the metabolism of this compound, affecting its bioavailability and pharmacokinetics . The metabolic pathways of this compound also impact its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the overall bioavailability and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways . The subcellular localization of this compound is essential for understanding its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-bromo-4-methylphenylhydrazine, cyclization can be induced using a suitable base and solvent system. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-methyl-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and anti-inflammatory drugs.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

    3-Bromo-1H-indazole: Lacks the methyl group at the fifth position.

    5-Methyl-1H-indazole: Lacks the bromine atom at the third position.

    3-Chloro-5-methyl-1H-indazole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 3-Bromo-5-methyl-1H-indazole is unique due to the specific combination of the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. This combination can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

3-bromo-5-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMSTEPRVSCYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646288
Record name 3-Bromo-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40598-72-9
Record name 3-Bromo-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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